molecular formula C12H13F4NO3 B13489886 benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate

benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate

Cat. No.: B13489886
M. Wt: 295.23 g/mol
InChI Key: DJSCWDMRRPCFCC-UHFFFAOYSA-N
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Description

Benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate is an organic compound with the molecular formula C12H13F4NO3. This compound is characterized by the presence of a benzyl group, a carbamate group, and a tetrafluorinated hydroxybutyl chain. It is a white solid that is soluble in organic solvents and has moderate solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with 2,2,3,3-tetrafluoro-4-hydroxybutylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate involves its interaction with specific molecular targets. The fluorinated hydroxybutyl chain allows it to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity. The carbamate group can form hydrogen bonds with active site residues, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate is unique due to its tetrafluorinated hydroxybutyl chain, which imparts distinct chemical and physical properties. This fluorination enhances its hydrophobicity and stability, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C12H13F4NO3

Molecular Weight

295.23 g/mol

IUPAC Name

benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate

InChI

InChI=1S/C12H13F4NO3/c13-11(14,12(15,16)8-18)7-17-10(19)20-6-9-4-2-1-3-5-9/h1-5,18H,6-8H2,(H,17,19)

InChI Key

DJSCWDMRRPCFCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(CO)(F)F)(F)F

Origin of Product

United States

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